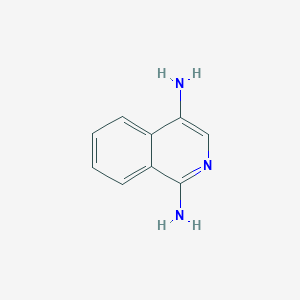![molecular formula C6H5N3O2 B11921853 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione CAS No. 512782-64-8](/img/structure/B11921853.png)
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused pyrazolo-pyridine ring system, which is known for its potential biological activities. The unique structure of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione makes it a valuable scaffold for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by cyclization and dehydration steps . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which facilitates the formation of the pyrazolo-pyridine scaffold from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Industrial Production Methods
Industrial production methods for 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving amorphous carbon-supported sulfonic acid, suggests potential for industrial application .
化学反応の分析
Types of Reactions
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo-pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo-pyridines, which can exhibit diverse biological activities .
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules.
作用機序
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
Uniqueness
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is unique due to its specific interaction with TRKs and its potential for selective inhibition of cancer cell proliferation. Its structural versatility allows for extensive functionalization, making it a valuable scaffold for drug discovery .
特性
CAS番号 |
512782-64-8 |
|---|---|
分子式 |
C6H5N3O2 |
分子量 |
151.12 g/mol |
IUPAC名 |
2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11) |
InChIキー |
QRWZPTSXCFMELX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C1C(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



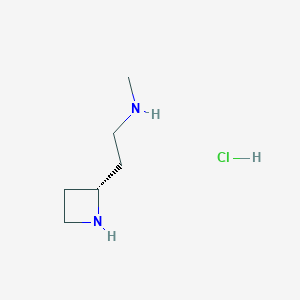
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
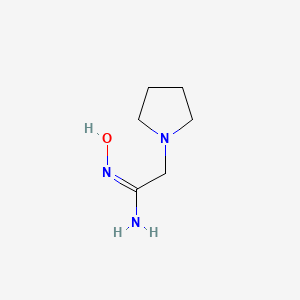
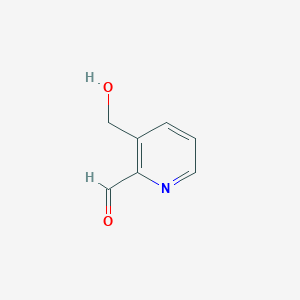
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
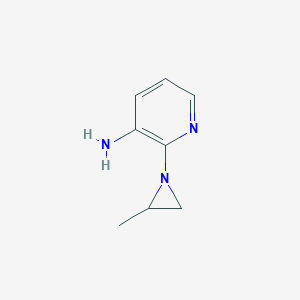
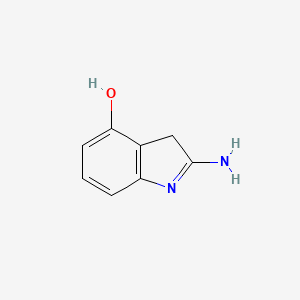
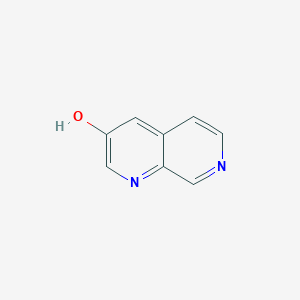
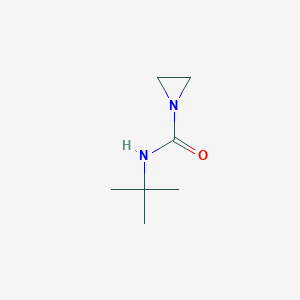
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
